molecular formula C24H24N4O3S B2932076 N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide CAS No. 1112295-59-6

N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B2932076
CAS RN: 1112295-59-6
M. Wt: 448.54
InChI Key: VPNYVHRHEVVKAF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Insights

Studies on similar compounds have highlighted the importance of crystal structure analysis in understanding the molecular conformation and potential interactions of complex chemical entities. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrated folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the folded conformation. Such insights are crucial for designing molecules with specific biological activities or for understanding their behavior in solid-state forms (S. Subasri et al., 2016).

Heterocyclic Derivatives and Biological Activity

The synthesis of heterocyclic derivatives, particularly those involving guanidine and related compounds, has been explored for their potential biological activities. The structural modifications and understanding of the crystal structures of these derivatives are essential for developing new therapeutic agents or materials with unique properties (J. Banfield et al., 1987).

Metabolic Stability Enhancement

Research into enhancing the metabolic stability of pharmaceutical compounds is another area of significant interest. For instance, modifications to the heterocyclic ring system of PI3K/mTOR inhibitors aimed at reducing metabolic deacetylation have shown the importance of structural adjustments for improving drug stability and efficacy (Markian M Stec et al., 2011).

Advanced Synthetic Methods

Advances in synthetic chemistry have enabled the development of complex molecules with potential therapeutic applications. The synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas demonstrates the intricate reactions possible for creating molecules with specific functions, including potential antibacterial and antifungal activities (N. Thanh et al., 2009).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of bioactive compounds provide insights into their electronic properties and potential applications, such as in photovoltaic cells. These studies can also explore the non-linear optical (NLO) activity of compounds, contributing to fields ranging from materials science to drug discovery (Y. Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16(29)18-8-5-9-19(12-18)25-22(30)15-32-24-26-21-10-11-28(14-20(21)23(31)27-24)13-17-6-3-2-4-7-17/h2-9,12H,10-11,13-15H2,1H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYVHRHEVVKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide

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